Ethyl 2-(methylamino)-2-phenylacetate
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Overview
Description
Ethyl 2-(methylamino)-2-phenylacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a methylamino group, and a phenyl group attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methylamino)-2-phenylacetate typically involves the reaction of ethyl 2-bromo-2-phenylacetate with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The bromine atom is substituted by the methylamino group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)-2-phenylacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(methylamino)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(dimethylamino)-2-phenylacetate: Similar structure but with an additional methyl group on the amino nitrogen.
Ethyl 2-(ethylamino)-2-phenylacetate: Similar structure but with an ethyl group instead of a methyl group on the amino nitrogen.
Ethyl 2-(methylamino)-2-(4-methylphenyl)acetate: Similar structure but with a methyl group on the phenyl ring.
Uniqueness
Ethyl 2-(methylamino)-2-phenylacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both an ester and a methylamino group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(methylamino)-2-phenylacetate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10(12-2)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3 |
InChI Key |
HFSINNZUXBJLIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC |
Origin of Product |
United States |
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